molecular formula C₁₃H₁₉N₃O₂ B1145647 4-[4-(3-Aminopropylamino)phenyl]morpholin-3-one CAS No. 1816946-19-6

4-[4-(3-Aminopropylamino)phenyl]morpholin-3-one

Cat. No. B1145647
CAS RN: 1816946-19-6
M. Wt: 249.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[4-(3-Aminopropylamino)phenyl]morpholin-3-one” is a chemical compound with the empirical formula C10H12N2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of this compound can be achieved from 4-(4-nitrophenyl)morpholin-3-one by reducing the nitro group with hydrogen . The reaction is effected in water or a mixture of a water-miscible solvent and water having a water content of at least 50% .


Molecular Structure Analysis

The molecular structure of “4-[4-(3-Aminopropylamino)phenyl]morpholin-3-one” is represented by the SMILES string Nc1ccc(cc1)N2CCOCC2=O . The InChI key for this compound is MHCRLDZZHOVFEE-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is used as an intermediate during the preparation of imidazothiazoles as protein kinase inhibitors for treating cancers . It can also be used in the synthesis of Rivaroxaban, an anti-coagulant agent .

Safety and Hazards

While specific safety and hazard information for “4-[4-(3-Aminopropylamino)phenyl]morpholin-3-one” is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

4-[4-(3-aminopropylamino)phenyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-6-1-7-15-11-2-4-12(5-3-11)16-8-9-18-10-13(16)17/h2-5,15H,1,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUBZYJUHGQSHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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